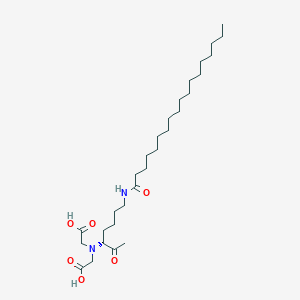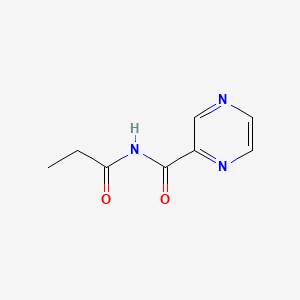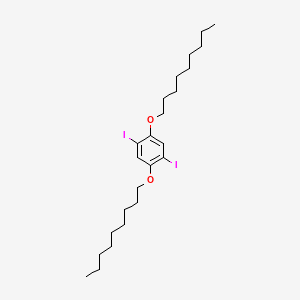
Stearoyl-NTA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Stearoyl-NTA, also known as 2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid, primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Mode of Action
This compound interacts with its target, SCD1, by inhibiting its activity . This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to a decrease in the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid biosynthesis pathway . By inhibiting SCD1, this compound disrupts the balance of saturated and monounsaturated fatty acids, which can influence cellular membrane physiology and signaling . This disruption can lead to broad effects on human physiology, including potential impacts on cancer progression .
Result of Action
The inhibition of SCD1 by this compound results in a decrease in the proliferation, invasion, sternness, and chemoresistance of cancer cells . This could potentially slow down or halt the progression of certain types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, including factors such as hypoxia, can affect the expression and regulation of SCD1 . Additionally, diet and metabolism can also play a role in the regulation of SCD1 . These factors could potentially influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Stearoyl-NTA plays a crucial role in biochemical reactions . It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which converts saturated fatty acids to monounsaturated fatty acids . The nature of these interactions involves the conversion of this compound by SCD1, which contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by altering the fatty acid profile of these cells, producing diverse effects on cellular function . For instance, high expression of SCD1, which uses this compound as a substrate, is correlated with metabolic diseases such as obesity and insulin resistance .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interactions with SCD1 . SCD1 converts this compound, altering the fatty acid profile of cells. This conversion process involves binding interactions with the enzyme, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving the developing olive fruit . These studies have shown that the expression of the enzyme that interacts with this compound, SCD1, is temporally regulated during the development of the olive fruit .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in an animal model of Multiple Sclerosis, it was found that this compound acts as an endogenous brake on regulatory T-cell differentiation and augments autoimmunity in a T cell-dependent manner .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid desaturation . It interacts with the enzyme SCD1, which is involved in the conversion of saturated fatty acids to monounsaturated fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stearoyl-NTA typically involves the reaction of stearic acid with nitrilotriacetic acid. The process can be carried out under mild conditions with the use of catalysts to facilitate the reaction. One common method involves the esterification of stearic acid with nitrilotriacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Stearoyl-NTA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or peroxides under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions where the nitrotriacetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of stearoyl oxides or peroxides.
Reduction: Formation of stearoyl alcohols or amines.
Substitution: Formation of substituted stearoyl derivatives.
Scientific Research Applications
Stearoyl-NTA has a wide range of applications in scientific research, including:
Biology: Employed in studies involving cell membrane interactions and lipid metabolism.
Medicine: Investigated for its potential in drug delivery systems due to its surfactant properties.
Comparison with Similar Compounds
Nitrilotriacetic Acid (NTA): A chelating agent used for water softening and metal ion sequestration.
Ethylenediaminetetraacetic Acid (EDTA): Another chelating agent with similar applications but a different chemical structure.
Stearoyl Lactylates: Used as emulsifiers in the food industry.
Uniqueness of Stearoyl-NTA: this compound is unique due to its combination of a fatty acid chain and a nitrotriacetic acid moiety, which imparts both surfactant and chelating properties. This dual functionality makes it particularly useful in applications requiring both solubilization and metal ion sequestration .
This compound stands out among similar compounds for its versatility and effectiveness in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(33)30-22-19-18-20-26(25(2)32)31(23-28(34)35)24-29(36)37/h26H,3-24H2,1-2H3,(H,30,33)(H,34,35)(H,36,37)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQKISBGDGBXIG-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)C)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)C)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)
![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)

